N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoroisonicotinamide

Description

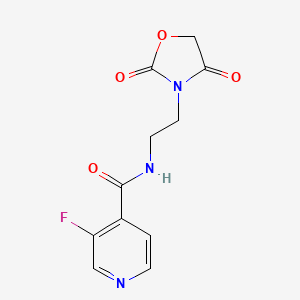

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoroisonicotinamide is a synthetic compound featuring a 3-fluoroisonicotinamide core linked to a 2,4-dioxooxazolidin-3-yl moiety via an ethyl chain. This structural design combines fluorinated aromaticity with a heterocyclic oxazolidinone system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-fluoropyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O4/c12-8-5-13-2-1-7(8)10(17)14-3-4-15-9(16)6-19-11(15)18/h1-2,5H,3-4,6H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEJOQIJHLVNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCNC(=O)C2=C(C=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoroisonicotinamide typically involves the following steps:

Formation of the Oxazolidinone Ring: The oxazolidinone ring is synthesized through the reaction of an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.

Introduction of the Fluoroisonicotinamide Moiety: The fluoroisonicotinamide group is introduced via nucleophilic substitution reactions, where a fluorinated nicotinic acid derivative reacts with an amine or amide precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoroisonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluoroisonicotinamide moiety, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoroisonicotinamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoroisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoroisonicotinamide with compounds sharing key structural motifs, such as fluorinated aromatic rings, oxazolidinones, or amide linkages.

Table 1: Structural and Functional Comparisons

Key Observations

Fluorinated Aromatic Systems :

- The 3-fluoroisonicotinamide moiety in the target compound shares similarities with flutolanil (trifluoromethyl benzamide) and N-{4-(2-fluoro...}isonicotinamide (fluorophenyl-thiazole). Fluorination typically enhances metabolic stability and bioavailability in agrochemicals and pharmaceuticals .

Oxazolidinone vs. Phthalimide: The 2,4-dioxooxazolidin-3-yl group differentiates the target compound from 3-chloro-N-phenyl-phthalimide, which contains a chlorinated isoindole-1,3-dione core. Phthalimides are widely used in polymer synthesis, whereas oxazolidinones are explored for antimicrobial activity (e.g., linezolid analogs) .

Amide Linkages :

- The ethyl-linked amide in the target compound contrasts with sulfonamide-based inhibitors like H-89 , which exhibit kinase-inhibitory activity. Amide bonds generally improve solubility and target binding in bioactive molecules .

Its hybrid structure may offer dual functionality (e.g., enzyme inhibition and antimicrobial action).

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoroisonicotinamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 241.23 g/mol

- CAS Number : Not widely documented in public databases.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing the synthesis of critical biomolecules.

- Receptor Modulation : The compound has shown promise in modulating receptors associated with neurological functions, which could lead to implications in treating neurodegenerative diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

Cytotoxicity

The cytotoxic effects of the compound were evaluated using various cancer cell lines. The results indicated selective cytotoxicity towards certain cancer cells without significantly affecting normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated groups compared to controls. -

Case Study on Cancer Treatment :

Research conducted at a leading cancer research institute explored the compound's potential as an adjunct therapy in chemotherapy regimens. The study found that combining this compound with standard chemotherapeutic agents enhanced the overall cytotoxic effect on resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.